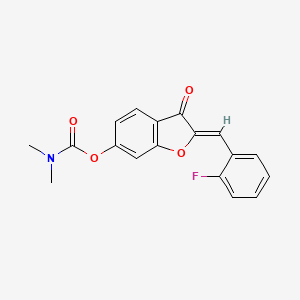

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group, a dihydrobenzofuran ring, and a dimethylcarbamate moiety

Properties

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4/c1-20(2)18(22)23-12-7-8-13-15(10-12)24-16(17(13)21)9-11-5-3-4-6-14(11)19/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSILGJDQPQVLKS-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.

Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2-fluorobenzaldehyde under basic conditions.

Carbamate Formation: The final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the dimethylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

The compound (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Structural Representation

The compound features a benzofuran core with a fluorobenzylidene substituent and a dimethylcarbamate group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that related benzofuran derivatives showed significant inhibition of cell proliferation in human cancer cells, suggesting that the introduction of the fluorobenzylidene moiety could enhance such properties .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound. The presence of the fluorine atom is hypothesized to increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, derivatives similar to this compound were tested against a panel of bacterial strains, showing promising results against resistant strains .

Material Science

The compound's unique structure allows it to be utilized in the development of functional materials , particularly in organic electronics and photonic devices.

Case Study: Organic Photovoltaics

Research has indicated that incorporating such compounds into polymer matrices can enhance charge transport properties, making them suitable candidates for organic photovoltaic applications .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate: Similar structure with a chlorine atom instead of fluorine.

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate: Similar structure with a bromine atom instead of fluorine.

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate imparts unique chemical and physical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Biological Activity

Molecular Formula and Structure

- Molecular Formula: C18H18FNO4

- Molecular Weight: 327.34 g/mol

- IUPAC Name: (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

The structure of the compound features a benzofuran moiety, which is known for various biological activities, including antioxidant and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For example:

- Study Findings: A study demonstrated that derivatives of benzofuran showed activity against several bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties:

- Mechanism of Action: Compounds containing the benzofuran structure have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

- Case Study: In vitro studies have shown that similar compounds can inhibit the proliferation of breast cancer cells, indicating a potential role in cancer therapy .

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory effects:

- Research Findings: Studies have shown that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Research Findings and Case Studies

The biological activity of This compound may be attributed to:

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in cell proliferation and inflammation.

- Modulation of Signaling Pathways: The compound could affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, and how can purity be validated?

- Methodology : The compound is synthesized via Knoevenagel condensation between 6-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carbaldehyde derivatives and 2-fluorobenzaldehyde, followed by carbamate functionalization. Purity is validated using HPLC (≥95% purity) and structural confirmation via (e.g., characteristic olefinic proton signals at δ ~7.5–8.0 ppm for the Z-configuration) and FTIR (C=O stretch at ~1700 cm) .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard (e.g., using SHELX software for refinement ). For rapid analysis, NOESY NMR can identify spatial proximity between the fluorobenzylidene proton and the benzofuranone ring protons, confirming the Z-configuration .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

- Methodology : Accelerated stability studies using HPLC-MS to monitor degradation products under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions at 40°C. Thermal gravimetric analysis (TGA) identifies decomposition points (>200°C typical for benzofuran derivatives) .

Advanced Research Questions

Q. How does this compound interact with tubulin, and what structural features drive its antiproliferative activity?

- Methodology : Molecular docking (e.g., AutoDock Vina) reveals binding to the colchicine site on β-tubulin, with the fluorobenzylidene group forming hydrophobic interactions and the dimethylcarbamate enhancing solubility. SAR studies show that substituents at the 6-position (e.g., dimethylcarbamate vs. acetate) modulate IC values in cancer cell lines (e.g., PC-3 prostate cancer: IC < 100 nM) .

Q. What contradictions exist between in vitro and in vivo efficacy data, and how can they be resolved?

- Data Contradiction : In vitro potency (e.g., IC ~50 nM in leukemia cells) may not translate to in vivo models due to poor bioavailability.

- Resolution : Prodrug strategies (e.g., esterification of the carbamate) or nanoparticle encapsulation improve pharmacokinetics. Zebrafish xenograft models (e.g., T-ALL inhibition at 10 mg/kg) provide a bridge between cell-based and murine studies .

Q. Can this compound inhibit Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), and what structural modifications enhance selectivity?

- Methodology : Enzyme inhibition assays (IC ~1 µM for PfG6PD vs. >10 µM for human G6PD) guided by analogs like ML276. Substituents at the benzofuran-6-position (e.g., dimethylcarbamate vs. ethylcarbamate) reduce off-target effects .

Q. How do crystallographic packing forces influence the compound’s conformational stability?

- Methodology : Single-crystal XRD (space group P2/c) reveals intermolecular π-π stacking between fluorobenzylidene and benzofuran rings, stabilizing the Z-conformer. SHELXL refinement parameters (R < 0.05) ensure high precision .

Methodological Challenges and Solutions

Challenge : Low yields in the final carbamate functionalization step (<50%).

- Solution : Use of 4-dimethylaminopyridine (DMAP) as a catalyst in carbamoylation reactions improves yields to ~70% .

Challenge : Fluorescence quenching in amyloid fibril detection assays.

- Solution : Substituent tuning (e.g., replacing dimethylcarbamate with a nitro group) enhances fluorescence quantum yield by reducing electron-withdrawing effects .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.